ROR|At inverse agonist 28
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Overview
Description
ROR|At inverse agonist 28 is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are part of the nuclear receptor superfamily and play crucial roles in regulating various physiological processes, including circadian rhythm, metabolism, inflammation, and immune responses . This compound specifically targets RORγt, a subtype of ROR involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines .
Preparation Methods
The synthesis of ROR|At inverse agonist 28 involves several key steps. One common synthetic route includes the use of a Buchwald-Hartwig coupling reaction in the presence of Palladium(II) acetate, followed by a reductive alkylation sequence between indole and benzaldehyde intermediates . This method allows for the preparation of the compound on a decagram scale, supporting pre-clinical research activities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
ROR|At inverse agonist 28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include Palladium(II) acetate, Cs2CO3, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ROR|At inverse agonist 28 has a wide range of scientific research applications, including:
Mechanism of Action
ROR|At inverse agonist 28 exerts its effects by binding to the ligand-binding domain of RORγt, causing a conformational change that inhibits the receptor’s activity . This inhibition prevents the recruitment of coactivators and the subsequent transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The molecular targets and pathways involved include the RORγt receptor and the downstream signaling pathways that regulate immune responses .
Comparison with Similar Compounds
ROR|At inverse agonist 28 is unique in its high selectivity for RORγt compared to other ROR family members . Similar compounds include:
SR3335: Another RORγt inverse agonist with similar inhibitory effects on Th17 cell differentiation.
A-9758: An inverse agonist with well-characterized anti-inflammatory activity in vitro and in vivo. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C23H18Cl2F3NO5S |
---|---|
Molecular Weight |
548.4 g/mol |
IUPAC Name |
(2R)-N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-3-hydroxy-2-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C23H18Cl2F3NO5S/c1-35(32,33)15-8-6-13(7-9-15)17(12-30)22(31)29-14-10-18(24)21(19(25)11-14)16-4-2-3-5-20(16)34-23(26,27)28/h2-11,17,30H,12H2,1H3,(H,29,31)/t17-/m0/s1 |
InChI Key |
ZEYHCQNCNJXCAC-KRWDZBQOSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)C(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CO)C(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl |
Origin of Product |
United States |
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